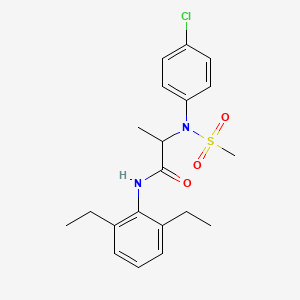![molecular formula C16H11ClF3NO3 B4169350 2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)
2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known as CFTR corrector and is primarily used in the treatment of cystic fibrosis.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the correction of the misfolded CFTR protein. The compound binds to the CFTR protein and helps in the proper folding of the protein, which leads to its proper functioning. The compound also helps in the stabilization of the protein, which prevents its degradation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide are primarily related to its role as a CFTR corrector. The compound helps in the proper functioning of the CFTR protein, which is responsible for the transport of chloride ions across the cell membrane. The proper functioning of the CFTR protein is essential for the maintenance of the proper salt balance in the body. The compound has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high potency and specificity for the CFTR protein. The compound has also been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, the limitations of using the compound include its high cost and the need for careful control of reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for the research on 2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the development of more potent and selective CFTR correctors. Another direction is the investigation of the compound's potential applications in other fields of research, such as cancer and inflammatory diseases. The compound could also be studied for its potential use in combination therapies for the treatment of cystic fibrosis. Additionally, the compound's mechanism of action could be further elucidated to gain a better understanding of its effects on the CFTR protein.
In conclusion, 2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a promising chemical compound with potential applications in various fields of research. The compound's role as a CFTR corrector makes it a suitable candidate for the treatment of cystic fibrosis, and its low toxicity and specificity make it a useful tool for lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications in other fields of research.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in the treatment of cystic fibrosis. The compound acts as a CFTR corrector, which helps in the proper functioning of the cystic fibrosis transmembrane conductance regulator protein. The compound has also been studied for its potential applications in cancer research, where it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-13-6-10(8-22)4-5-14(13)24-9-15(23)21-12-3-1-2-11(7-12)16(18,19)20/h1-8H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFCTEQZQQTYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4169270.png)

![(2-pyridinylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4169282.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4169291.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169292.png)
![N-[7-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B4169300.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-(methylsulfonyl)butanamide](/img/structure/B4169318.png)
![(2-furylmethyl){2-nitro-5-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4169319.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-thiophenecarboxamide](/img/structure/B4169330.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4169332.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)
![2-[2-(methylthio)phenyl]nicotinamide](/img/structure/B4169351.png)
